molecular formula C28H28Cl2N2O3 B10838185 (2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)

(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)

Cat. No.: B10838185
M. Wt: 511.4 g/mol
InChI Key: CBNQOXMUNJAOJO-BPNWFJGMSA-N
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Description

(2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE (ENANTIOMERIC MIX) is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl groups and the hydroxypropanamide moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.

Scientific Research Applications

(2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biological pathways.

    Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Its properties can be leveraged in materials science for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity can provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C28H28Cl2N2O3

Molecular Weight

511.4 g/mol

IUPAC Name

(2R)-N-[7-(2-chlorophenyl)-6-(4-chlorophenyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-yl]-2-hydroxypropanamide

InChI

InChI=1S/C28H28Cl2N2O3/c1-17(33)26(34)31-24-16-28(13-5-2-6-14-28)35-27-22(24)15-21(18-9-11-19(29)12-10-18)25(32-27)20-7-3-4-8-23(20)30/h3-4,7-12,15,17,24,33H,2,5-6,13-14,16H2,1H3,(H,31,34)/t17-,24?/m1/s1

InChI Key

CBNQOXMUNJAOJO-BPNWFJGMSA-N

Isomeric SMILES

C[C@H](C(=O)NC1CC2(CCCCC2)OC3=C1C=C(C(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)O

Canonical SMILES

CC(C(=O)NC1CC2(CCCCC2)OC3=C1C=C(C(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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